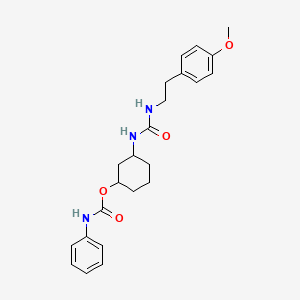

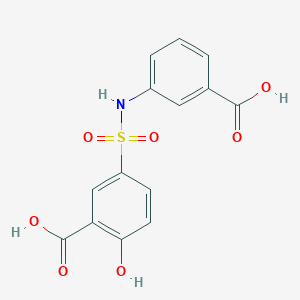

![molecular formula C19H13Cl2N3O2S2 B2638163 8-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110970-25-6](/img/structure/B2638163.png)

8-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air .Molecular Structure Analysis

Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . The chemical formula of quinazolinone is C8H6N2O .Chemical Reactions Analysis

The pyrimidine ring of quinazolines readily undergoes N-oxidation using hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), monopermaleic acid, monoperphtalic acid, or p-methylperbenzoic acid to afford pyrimidine N-oxides .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . The molar mass of quinazolinone, a related compound, is 146.149 g·mol−1 .Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of thiazoloquinazolines and related compounds. For example, Danylchenko et al. (2016) detailed the synthesis and computer prediction of biological activity and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, suggesting potential for male reproductive and erectile dysfunction treatment (Danylchenko, Drushlyak, & Kovalenko, 2016). Kut et al. (2021) explored the chalcogenation of N-alkenyl derivatives of 2-thioxo-2,3-dihydroquinazoline-4(1H)-one, indicating the synthesis of compounds with antioxidant, antimicrobial, and antitumor activity (Kut, Kut, Onysko, Balog, & Lendel, 2021).

Potential Biological Activities

The potential biological activities of thiazoloquinazolines and related compounds are a significant area of interest. El-Gazzar et al. (2009) designed and synthesized azolopyrimidoquinolines and pyrimidoquinazolines, evaluating them for anti-oxidant, anti-inflammatory, and analgesic activities, showing promising results (El-Gazzar, Youssef, Youssef, Abu‐Hashem, & Badria, 2009). Additionally, Ivachtchenko, Kovalenko, & Drushlyak (2002) prepared new benzimidazo[1,2-c]quinazoline-6(5H)-thiones, exploring their synthesis for potential biological applications (Ivachtchenko, Kovalenko, & Drushlyak, 2002).

Antimicrobial Activity

Compounds related to the queried chemical structure have been evaluated for their antimicrobial activity. Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides and their thiazolo[3,2-a]pyrimidine derivatives, testing them for antimicrobial activities with some compounds exhibiting significant inhibition (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Mechanism of Action

Quinazoline and quinazolinone derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . Some quinazoline derived compounds have been approved as drugs, such as prazosin and doxazosine, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .

Future Directions

properties

IUPAC Name |

8-chloro-N-[2-(4-chlorophenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O2S2/c20-11-3-1-10(2-4-11)7-8-22-18(26)15-16-23-17(25)13-6-5-12(21)9-14(13)24(16)19(27)28-15/h1-6,9H,7-8H2,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPARHHRXBXZNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2638080.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)

![N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2638085.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)

![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)

![N-[4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2638092.png)

![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2638096.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide](/img/structure/B2638102.png)